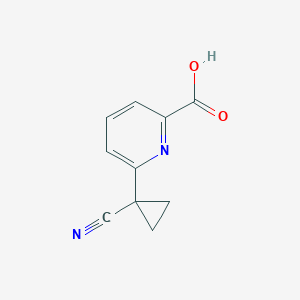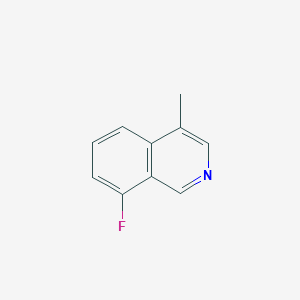
8-Fluoro-4-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-4-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound Isoquinoline and its derivatives are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
The synthesis of 8-Fluoro-4-methylisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the introduction of a fluorine atom directly onto the isoquinoline ring. This method can be challenging due to the reactivity of fluorine.
Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor that already contains a fluorinated benzene ring. This approach can provide better control over the position of the fluorine atom.
Analyse Des Réactions Chimiques
8-Fluoro-4-methylisoquinoline undergoes several types of chemical reactions:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Applications De Recherche Scientifique
8-Fluoro-4-methylisoquinoline has several applications in scientific research:
Pharmaceuticals: The compound is studied for its potential as an antibacterial, antineoplastic, and antiviral agent. Fluorinated isoquinolines are known to inhibit various enzymes and exhibit significant biological activity.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique light-emitting properties.
Agriculture: Fluorinated isoquinolines are used as components in agrochemicals, providing enhanced activity against pests and diseases.
Mécanisme D'action
The mechanism of action of 8-Fluoro-4-methylisoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This leads to the stabilization of DNA strand breaks and ultimately cell death.
Pathways Involved: The compound’s interaction with these enzymes disrupts the DNA replication process, leading to cytotoxic effects. .
Comparaison Avec Des Composés Similaires
8-Fluoro-4-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Similar Compounds: Examples include 7-fluoro-4-methylquinoline and 6-fluoro-3-methylisoquinoline. These compounds share similar structural features and biological activities.
Uniqueness: The specific position of the fluorine atom and the methyl group in this compound imparts unique properties, such as enhanced biological activity and specific reactivity patterns
Propriétés
Formule moléculaire |
C10H8FN |
|---|---|
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
8-fluoro-4-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 |
Clé InChI |
NGQBCEDHPCFFPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC2=C1C=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
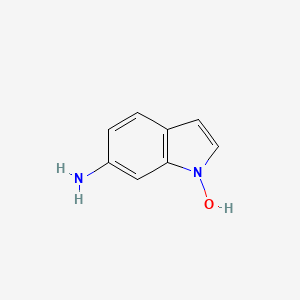
![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)

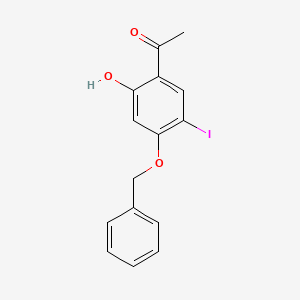


![2-[[4-Ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B13100196.png)
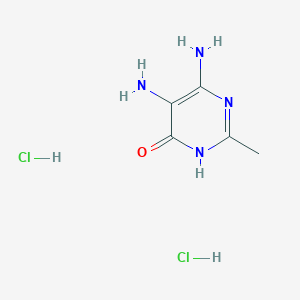

![5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13100209.png)

